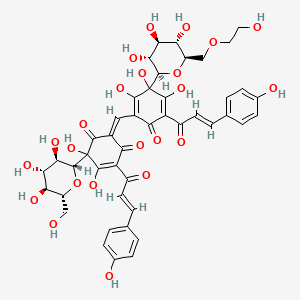
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safflower red is a polyketide synthase-derived quinochalcone glucoside red pigment originally isolated from C. tinctorius that has diverse biological activities. Safflower red (100 and 200 µM) inhibits LPS-induced decreases in collagen II and aggrecan levels and reverses LPS-induced increases in TNF expression in isolated rat nucleus pulposus cells. It reverses decreases in serum glutathione (GSH) and superoxide dismutase (SOD) levels and increases in serum malondialdehyde (MDA) levels, as well as decreases infarct area and brain edema induced by middle cerebral artery occlusion (MCAO), in a rat model of cerebral ischemia-reperfusion injury when administered at a dose of 40 mg/kg. Formulations containing safflower red have been used in the food, cosmetics, and clothing industries.
Carthamin is composed of two chalcones; from Carthamus tinctorius; the conjugated bonds cause a red color; derived from precarthamin by a decarboxylase.
Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Analgesic Activity
- Research has identified various compounds, including (S)- N-(2S,3S,4R,Z)-3,4- dihydroxy-1- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6-(hydroxymethyl)tetrahydro-2H- pyran-2- yloxy) nonadec]-8- en-2- yl)- 2- hydroxytricosanamide, from the pollen of Typha angustifolia L., which exhibit analgesic properties (Feng Xuqian, 2014).
Synthesis of Sugar Imine Molecule
- The molecule Nand#39;-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide was synthesized and characterized for physical properties and thermal stability (Majed Jari Mohammed et al., 2020).
Anti-inflammatory and Anticholinesterase Activities
- Novel amide alkaloids from Portulaca oleracea L., exhibiting significant anti-inflammatory and anticholinesterase activities, were identified. These compounds include (E)-1-(5-hydroxy-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Xiujuan Lan et al., 2021); (Wen Xu et al., 2020).
Antibacterial Activity of Novel Compounds
- Several novel triazolyl pyranochromen-2(1H)-one derivatives were synthesized and showed moderate antibacterial activity against both gram-positive and gram-negative bacteria (S. Kumar et al., 2016).
Synthesis and Characterization of Specific Molecules
- Various studies focused on the synthesis and characterization of molecules containing the (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl component for various applications, including medicinal chemistry and molecular modeling (Yonghai Liu et al., 2008); (P. Mishra, 2009).
Eigenschaften
CAS-Nummer |
36338-96-2 |
|---|---|
Produktname |
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione |
Molekularformel |
C43H42O22 |
Molekulargewicht |
910.78 |
IUPAC-Name |
(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |
InChI-Schlüssel |
WLYGSPLCNKYESI-HTALNNRZSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



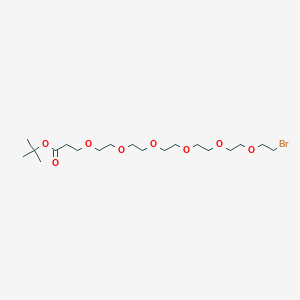

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
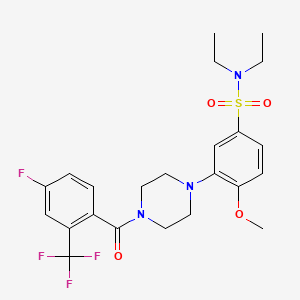
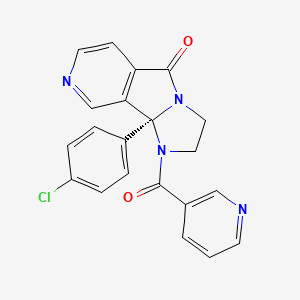
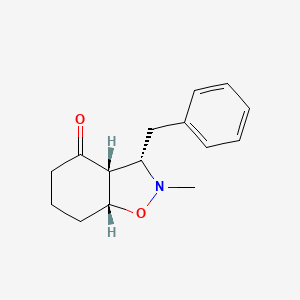
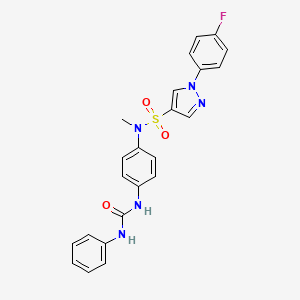
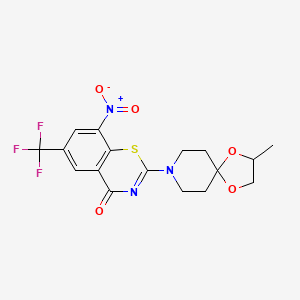
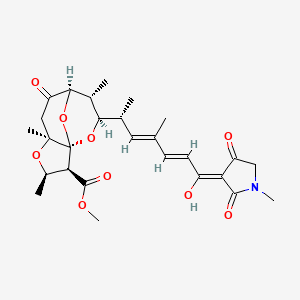
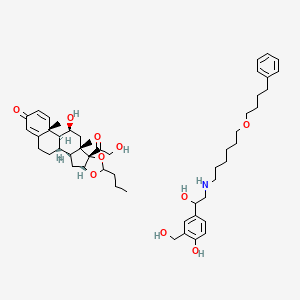
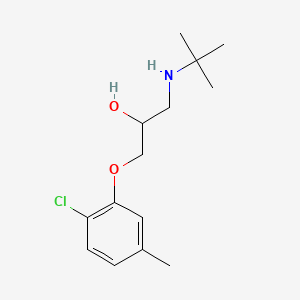
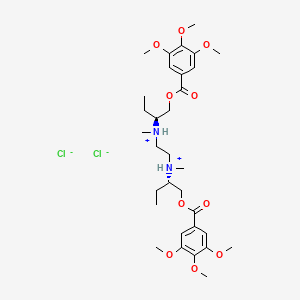
![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)